4-bromo-2-formylphenyl 3-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-formylphenyl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5/c15-11-4-5-13(10(6-11)8-17)21-14(18)9-2-1-3-12(7-9)16(19)20/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUQDQNRPAKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Formylphenyl 3 Nitrobenzoate
Retrosynthetic Analysis and Strategic Disconnections for 4-bromo-2-formylphenyl 3-nitrobenzoate
A retrosynthetic analysis of the target molecule reveals the most logical disconnection at the ester bond. This C-O bond cleavage simplifies the structure into two key building blocks: 4-bromo-2-formylphenol and 3-nitrobenzoic acid. This approach is strategically sound as it breaks down the complex target molecule into simpler, more readily synthesizable precursors. The synthesis of each precursor can then be addressed independently before the final esterification step.
Figure 1: Retrosynthetic disconnection of the target ester into its key precursors.Synthesis of Key Precursors for this compound
The successful synthesis of the target compound hinges on the efficient preparation of its constituent parts.
The precursor 4-bromo-2-formylphenol, also known as 4-bromo-2-hydroxybenzaldehyde or 5-bromosalicylaldehyde, is synthesized through the regioselective ortho-formylation of a corresponding phenol. A highly effective method involves the reaction of m-bromophenol with paraformaldehyde. google.com This reaction is typically facilitated by the use of magnesium chloride and a base such as triethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. google.comorgsyn.org The process gives exclusively ortho-formylation with no bis-formylation observed. orgsyn.org The reaction proceeds by forming a complex between m-bromophenol, triethylamine, and magnesium chloride, which then reacts with paraformaldehyde upon heating. google.com
Table 1: Representative Conditions for Ortho-Formylation of Bromophenols
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromophenol | MgCl₂, Paraformaldehyde, Triethylamine | THF | Gentle reflux, 4 hr | 80% | orgsyn.orgresearchgate.net |
3-Nitrobenzoic acid is a common aromatic compound that can be prepared through several established routes. The most direct method is the electrophilic nitration of benzoic acid using a mixture of nitric acid and sulfuric acid at low temperatures. wikipedia.orgquora.com The carboxylic acid group is a meta-director, which leads to the desired 3-nitro isomer as the major product. wikipedia.orgquora.com However, this direct nitration also produces ortho (approx. 20%) and para (approx. 1.5%) isomers as byproducts. wikipedia.org
A more efficient and higher-yielding alternative involves the nitration of methyl benzoate (B1203000), followed by the saponification (hydrolysis) of the resulting methyl 3-nitrobenzoate. orgsyn.org This route is often preferred due to the easier separation of the meta-product from isomers. orgsyn.org Other reported synthetic pathways include the oxidation of 3-nitrobenzaldehyde or 3-nitroacetophenone. wikipedia.org
Table 2: Comparison of Synthetic Routes to 3-Nitrobenzoic Acid
| Method | Starting Material | Reagents | Key Steps | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Direct Nitration | Benzoic acid | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution | Direct, one-step reaction | Forms isomeric byproducts, requires laborious separation | wikipedia.orgquora.com |
| Nitration & Hydrolysis | Methyl benzoate | 1. HNO₃, H₂SO₄2. NaOH, then HCl | Nitration followed by saponification | Higher yield, easier purification | Two-step process | orgsyn.org |
Esterification Pathways for the Formation of this compound
The final step in the synthesis is the formation of the ester bond between the hydroxyl group of 4-bromo-2-formylphenol and the carboxylic acid group of 3-nitrobenzoic acid.
Direct esterification, such as the Fischer esterification, involves reacting the carboxylic acid and the alcohol (in this case, a phenol) in the presence of a strong acid catalyst, typically sulfuric acid, and heating the mixture. truman.edu While effective for simple alcohols, the direct esterification of phenols is often less efficient due to the lower nucleophilicity of the phenolic hydroxyl group. To drive the reaction to completion, forcing conditions such as high temperatures and the removal of water via azeotropic distillation are often necessary. google.com The use of an entraining liquid with a boiling point above 100°C can facilitate the removal of liberated water. google.com
A more reliable and generally higher-yielding approach for synthesizing esters from phenols involves the use of an activated carboxylic acid derivative. This two-step method first converts 3-nitrobenzoic acid into a more reactive species, such as an acid chloride or an acid anhydride.
Acid Chloride Formation: 3-nitrobenzoic acid can be converted to 3-nitrobenzoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Esterification: The resulting 3-nitrobenzoyl chloride is then reacted with 4-bromo-2-formylphenol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction. The use of N,N-dimethylaminopyridine (DMAP) as a base or catalyst has been shown to be effective in similar esterification reactions. researchgate.net This method avoids the harsh conditions and equilibrium limitations of direct condensation, generally leading to cleaner reactions and higher yields.
Table 3: List of Compounds
| Compound Name | Structure |
|---|---|
| This compound | C₁₄H₈BrNO₅ |
| 4-bromo-2-formylphenol | C₇H₅BrO₂ |
| 3-nitrobenzoic acid | C₇H₅NO₄ |
| m-bromophenol | C₆H₅BrO |
| Paraformaldehyde | (CH₂O)n |
| Magnesium chloride | MgCl₂ |
| Triethylamine | C₆H₁₅N |
| Benzoic acid | C₇H₆O₂ |
| Methyl benzoate | C₈H₈O₂ |
| 3-nitrobenzaldehyde | C₇H₅NO₃ |
| 3-nitroacetophenone | C₈H₇NO₃ |
| 3-nitrobenzoyl chloride | C₇H₄ClNO₃ |
| Thionyl chloride | SOCl₂ |
| Pyridine | C₅H₅N |
Coupling Reagent Mediated Esterification (e.g., DCC/DMAP, HATU)
The direct esterification of 4-bromo-2-formylphenol with 3-nitrobenzoic acid is a common and effective strategy for synthesizing the target compound. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group.
DCC/DMAP System:
One of the most classic and widely used methods for esterification is the Steglich esterification, which employs N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. organic-chemistry.orgorganic-chemistry.org In this reaction, DCC activates the carboxylic acid (3-nitrobenzoic acid) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The phenolic alcohol (4-bromo-2-formylphenol) then attacks this intermediate. However, this reaction can be slow and may lead to the formation of a stable N-acylurea byproduct through an intramolecular acyl migration. organic-chemistry.org
The addition of a catalytic amount of DMAP significantly accelerates the reaction. organic-chemistry.org DMAP acts as a more potent nucleophile than the alcohol, reacting with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to form the desired ester, this compound, and regenerating the DMAP catalyst. organic-chemistry.org The main byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can often be removed by filtration. peptide.comresearchgate.net
HATU Reagent:
Modern peptide coupling reagents have also been successfully applied to ester synthesis. researchgate.net HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent known for its high efficiency and fast reaction rates with minimal side reactions. peptide.comyoutube.com
In a HATU-mediated esterification, the carboxylic acid is activated by HATU in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). This process forms a highly reactive OAt-active ester. youtube.comreddit.com This active ester is then susceptible to nucleophilic attack by the hydroxyl group of 4-bromo-2-formylphenol to yield the final product. HATU is often preferred for sterically hindered substrates or when mild reaction conditions are required to prevent racemization in chiral molecules. peptide.com
| Coupling System | Mechanism | Typical Solvents | Advantages | Disadvantages |
| DCC/DMAP | Forms O-acylisourea intermediate, catalyzed by DMAP via an N-acylpyridinium salt. organic-chemistry.org | Dichloromethane (DCM), Dimethylformamide (DMF) | Cost-effective, well-established. | DCU byproduct can be difficult to remove completely researchgate.net; potential for N-acylurea side product formation. organic-chemistry.org |
| HATU/Base | Forms a highly reactive OAt-active ester. reddit.com | DMF, Acetonitrile (MeCN) | High yields, fast reaction rates, low epimerization, suitable for difficult couplings. peptide.com | Higher cost compared to DCC. |
Exploration of Alternative Synthetic Routes for this compound
Beyond direct esterification, the synthesis of this compound can be envisioned through modular approaches. These routes involve the independent synthesis of the key aromatic precursors or the late-stage functionalization of a pre-formed scaffold.
Palladium-Catalyzed Coupling Strategies for Bromine Functionalization
The bromine atom on the 4-bromo-2-formylphenyl moiety serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This allows for the modification of the target molecule into a diverse library of derivatives after the ester has been formed.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com For instance, reacting this compound with various arylboronic acids could yield a range of biaryl derivatives. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), and solvent are crucial for achieving high yields. mdpi.commdpi.com
| Reaction Name | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl bromide, Boronic acid/ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Biaryl compound |
| Buchwald-Hartwig | Aryl bromide, Amine/Alcohol | Pd catalyst, Ligand (e.g., phosphine-based), Base | Aryl amine/ether |
| Heck | Aryl bromide, Alkene | Pd catalyst, Base | Arylated alkene |
| Sonogashira | Aryl bromide, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |
Selective Aromatic Formylation Techniques
The synthesis of the 4-bromo-2-formylphenol precursor requires the selective introduction of a formyl group (-CHO) onto the 4-bromophenol scaffold. The directing effects of the hydroxyl and bromo substituents are key to achieving the desired regiochemistry.
Several classic name reactions can be employed for this purpose:
Duff Reaction: This reaction involves the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid or glycerol. wikipedia.orglookchem.com It typically shows a strong preference for formylation at the ortho position relative to the hydroxyl group. wikipedia.orglookchem.com
Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) in a basic solution to formylate phenols, also primarily at the ortho position. wikipedia.org The reaction proceeds through a dichlorocarbene intermediate.
Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide, such as dimethylformamide (DMF), to generate the Vilsmeier reagent, which is an effective electrophile for formylating electron-rich aromatic rings like phenols. wikipedia.org
The choice of method can be influenced by the desired yield, scalability, and tolerance of other functional groups on the substrate. Careful control of reaction conditions is often necessary to achieve selective mono-formylation and avoid the formation of di-formylated byproducts. lookchem.com
Nitro Group Introduction and Modification Methods
The 3-nitrobenzoate portion of the target molecule is derived from 3-nitrobenzoic acid. This precursor is typically synthesized by the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. The carboxyl group is a meta-directing deactivator, which selectively directs the incoming nitro group to the 3-position.
For the purpose of esterification, 3-nitrobenzoic acid is often converted to a more reactive derivative, such as an acyl chloride. 3-Nitrobenzoyl chloride can be readily prepared by treating 3-nitrobenzoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org The resulting acyl chloride is highly electrophilic and reacts readily with phenols without the need for coupling agents, often in the presence of a base like pyridine to neutralize the HCl byproduct. orgsyn.orgwikipedia.org
Optimization of Reaction Conditions and Isolation Procedures
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence the outcome of the esterification reaction. The solvent's polarity, ability to solvate reactants and intermediates, and boiling point all play critical roles. researchgate.net
In coupling agent-mediated esterifications, polar aprotic solvents are often preferred.
Dichloromethane (DCM): A common solvent for DCC/DMAP couplings due to its ability to dissolve the reactants and intermediates while allowing the dicyclohexylurea (DCU) byproduct to precipitate, simplifying its removal. organic-chemistry.org
Dimethylformamide (DMF): Its high polarity can enhance reaction rates by stabilizing charged intermediates formed during the activation of the carboxylic acid, particularly with reagents like HATU.
Acetonitrile (MeCN): Another polar aprotic solvent that can be effective for these types of reactions.
Tetrahydrofuran (THF): A less polar ether solvent that can also be used, though it may result in slower reaction rates compared to more polar options.
The selection of the optimal solvent often requires empirical screening to find the best balance between reaction efficiency, product solubility, and ease of purification.
| Solvent | Polarity | Typical Use Case | Comments |
| Dichloromethane (DCM) | Medium | DCC/DMAP esterification | Good solubility for many organic compounds; allows for precipitation of DCU byproduct. |
| Dimethylformamide (DMF) | High (Aprotic) | HATU, DCC/DMAP couplings | Can accelerate reactions by stabilizing charged intermediates; high boiling point can make removal difficult. |
| Acetonitrile (MeCN) | High (Aprotic) | General esterification | Good solvating power for a range of reactants; relatively easy to remove. |
| Tetrahydrofuran (THF) | Medium | General esterification | Aprotic ether, can be a good choice when reactants are sensitive to more polar solvents. |
Temperature and Pressure Control in Esterification and Functionalization
Precise control of temperature and pressure is paramount in the synthesis of this compound to ensure optimal yield, purity, and reaction rate. The esterification, often carried out under Schotten-Baumann conditions, is typically performed at or slightly above room temperature. iitk.ac.in Maintaining a controlled temperature is crucial to manage the exothermic nature of the reaction between the highly reactive acyl chloride and the phenoxide ion.
Elevated temperatures can lead to undesirable side reactions, such as hydrolysis of the acyl chloride and the product ester, particularly in the aqueous-organic biphasic systems often employed. wikipedia.org Conversely, excessively low temperatures can significantly slow down the reaction rate, making the process inefficient. For many phenol acylations, a temperature range of 0°C to room temperature is found to be effective. iitk.ac.in
Pressure is generally not a critical parameter for this type of esterification and is typically conducted at atmospheric pressure. The reaction does not involve gaseous reactants or products that would necessitate pressure control to influence equilibrium or reaction rates. However, in industrial-scale synthesis, slight variations in pressure might be used to control the boiling of low-boiling point solvents if used.
Table 1: Influence of Temperature on Phenolic Esterification Reactions
| Temperature (°C) | Observation | Impact on Synthesis |
|---|---|---|
| 0 - 10 | Reduced reaction rate. | May be used to control highly exothermic reactions and improve selectivity. |
| 20 - 30 (Room Temperature) | Optimal for many Schotten-Baumann reactions. | Balances reaction rate and minimizes side reactions. iitk.ac.in |
| > 40 | Increased rate of side reactions (hydrolysis). | Can lead to decreased yield and purity of the final product. |
Catalyst Selection and Loading for Synthetic Steps
The choice of catalyst and its loading are critical factors that significantly influence the efficiency of the esterification process. In the context of synthesizing this compound, particularly under Schotten-Baumann conditions, the primary "catalyst" is the base that facilitates the reaction. However, in broader terms, various catalysts can be employed to promote the acylation of phenols.
Base Catalysis: In the traditional Schotten-Baumann reaction, an aqueous base such as sodium hydroxide (B78521) or potassium hydroxide is used in stoichiometric or slight excess to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This dramatically accelerates the rate of nucleophilic attack on the acyl chloride. wikipedia.org
Phase-Transfer Catalysts (PTCs): To enhance the reaction rate in two-phase systems, a phase-transfer catalyst is often employed. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) or phosphonium salts, facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the acyl chloride is dissolved. researchgate.net This overcomes the insolubility of the reactants in their respective phases, leading to a significant increase in reaction rate. The catalyst loading for PTCs is typically in the range of 1-5 mol% relative to the phenol.
Lewis Acid Catalysis: In anhydrous conditions, Lewis acids such as zinc chloride, aluminum chloride, or titanium-based catalysts can be used to activate the acyl chloride, making it more electrophilic and susceptible to attack by the phenol. asianpubs.orgnih.gov The loading of these catalysts can vary, but typically ranges from catalytic amounts to stoichiometric quantities depending on the reactivity of the substrates.
Solid Acid Catalysts: For more environmentally friendly approaches, solid acid catalysts such as sulfated zirconia, tungstated zirconia, zeolites, and ion-exchange resins like Amberlyst-15 are gaining prominence. oru.edu These catalysts offer advantages such as ease of separation, reusability, and reduced corrosion issues. oru.edu The catalyst loading is typically determined by the weight percentage of the catalyst relative to the reactants.
Table 2: Comparison of Catalytic Systems for Phenolic Esterification
| Catalyst Type | Examples | Typical Loading | Advantages | Disadvantages |
|---|---|---|---|---|
| Base | NaOH, KOH, Pyridine | Stoichiometric | High reaction rates, well-established method. wikipedia.org | Can promote hydrolysis, requires careful pH control. |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | 1-5 mol% | Enhances reaction in biphasic systems, mild conditions. researchgate.net | Can be difficult to remove from the product. |
| Lewis Acid | ZnCl₂, AlCl₃, TiCl₄ | Catalytic to Stoichiometric | Effective in anhydrous conditions, activates the acylating agent. asianpubs.org | Sensitive to moisture, can be corrosive. |
| Solid Acid | Zeolites, Amberlyst-15 | Weight % | Reusable, environmentally friendly, easy separation. oru.edu | May require higher temperatures, potential for lower activity. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of reusable catalysts, and the implementation of solvent-free reaction conditions.
Solvent Selection and Solvent-Free Synthesis: Traditional Schotten-Baumann reactions often utilize chlorinated solvents like dichloromethane, which are environmentally persistent and pose health risks. wikipedia.org Green chemistry encourages the use of more benign solvents such as water, or ideally, the elimination of solvents altogether. Solvent-free esterification of phenols has been successfully demonstrated using solid acid catalysts or under high-speed ball milling conditions. nih.gov These methods reduce waste and simplify product purification.
Atom Economy and Waste Reduction: The esterification of a phenol with an acyl chloride inherently has good atom economy, with the main byproduct being hydrogen chloride, which is neutralized by a base. However, the use of a base in stoichiometric amounts can generate significant salt waste. Catalytic approaches, especially those using solid acids, minimize this waste stream.
Energy Efficiency: Many green catalytic methods for esterification can be performed under milder conditions or with alternative energy sources like microwave irradiation. researchgate.net Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Table 3: Application of Green Chemistry Principles to Phenolic Ester Synthesis
| Green Chemistry Principle | Application in Ester Synthesis | Examples and Benefits |
|---|---|---|
| Prevention of Waste | Use of catalytic rather than stoichiometric reagents. | Solid acid catalysts minimize salt byproduct formation. oru.edu |
| Atom Economy | Reaction of phenol with acyl chloride has inherently good atom economy. | Focus on minimizing excess reagents and byproducts. |
| Safer Solvents and Auxiliaries | Replacement of chlorinated solvents or implementation of solvent-free conditions. | Water as a solvent; high-speed ball milling without solvent. nih.govresearchgate.net |
| Design for Energy Efficiency | Use of microwave irradiation. | Reduces reaction times and energy consumption. researchgate.net |
| Use of Renewable Feedstocks | While not directly applicable to the core structure, this principle can be considered for solvent choice. | - |
| Catalysis | Use of recyclable heterogeneous catalysts. | Zeolites, functionalized silica, and ion-exchange resins can be reused. oru.edujetir.orgresearchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques for 4 Bromo 2 Formylphenyl 3 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 4-bromo-2-formylphenyl 3-nitrobenzoate provides critical insights into the electronic environment of its protons. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while the coupling constants (J) reveal information about the dihedral angles between adjacent protons, aiding in the assignment of stereochemistry.
Detailed analysis of the aromatic region is expected to show a complex pattern of signals due to the substituted benzene rings. The protons on the 4-bromo-2-formylphenyl ring and the 3-nitrobenzoate ring will exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the bromo, formyl, and nitro groups, as well as the ester linkage.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: This table is predictive, as experimental data for this specific compound is not readily available in the public domain.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehydic Proton (-CHO) | 9.8 - 10.2 | s | - |
| H (aromatic, ortho to -CHO) | 7.8 - 8.0 | d | 8.0 - 8.5 |
| H (aromatic, meta to -CHO) | 7.6 - 7.8 | dd | 8.0 - 8.5, 2.0 - 2.5 |
| H (aromatic, ortho to -Br) | 7.9 - 8.1 | d | 2.0 - 2.5 |
| H (aromatic, ortho to -NO₂) | 8.8 - 9.0 | t | 1.5 - 2.0 |
| H (aromatic, para to -NO₂) | 8.4 - 8.6 | ddd | 8.0 - 8.5, 2.0 - 2.5, 1.0 - 1.5 |
| H (aromatic, ortho to -COO) | 8.3 - 8.5 | ddd | 7.5 - 8.0, 1.5 - 2.0, 1.0 - 1.5 |
| H (aromatic, meta to -NO₂) | 7.7 - 7.9 | t | 7.5 - 8.0 |
Carbon-13 (¹³C) NMR Chemical Shift Assignments and DEPT Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment.
Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a crucial experiment to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is invaluable for unambiguous assignment of the carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is predictive, as experimental data for this specific compound is not readily available in the public domain.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT Analysis |
| Aldehydic Carbon (-CHO) | 188 - 192 | CH |
| Ester Carbonyl Carbon (-COO-) | 162 - 166 | C |
| C (aromatic, attached to -Br) | 118 - 122 | C |
| C (aromatic, attached to -CHO) | 135 - 139 | C |
| C (aromatic, attached to -O-) | 150 - 154 | C |
| C (aromatic, attached to -NO₂) | 147 - 151 | C |
| Aromatic CH Carbons | 120 - 140 | CH |
| Quaternary Aromatic Carbons | 125 - 155 | C |
Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing which protons are adjacent to one another. Cross-peaks in the COSY spectrum connect signals from scalar-coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. This experiment is vital for determining the three-dimensional structure and conformation of the molecule.
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy Analysis of Characteristic Absorbances
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups.
For this compound, key characteristic absorbances would be expected for the aldehyde, ester, and nitro functional groups, as well as the aromatic rings and the carbon-bromine bond.
Table 3: Predicted Characteristic IR Absorbances for this compound (Note: This table is predictive, as experimental data for this specific compound is not readily available in the public domain.)
| Functional Group | Characteristic Absorbance (cm⁻¹) | Vibrational Mode |
| Aldehyde (C=O) | 1700 - 1720 | Stretching |
| Aldehyde (C-H) | 2810 - 2850 and 2710 - 2750 | Stretching |
| Ester (C=O) | 1730 - 1750 | Stretching |
| Ester (C-O) | 1250 - 1300 and 1000 - 1150 | Stretching |
| Nitro (N=O) | 1510 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretching |
| Aromatic (C=C) | 1450 - 1600 | Ring Stretching |
| Aromatic (C-H) | 3000 - 3100 | Stretching |
| Carbon-Bromine (C-Br) | 500 - 650 | Stretching |
Raman Spectroscopy Applications for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about molecular vibrations that result in a change in polarizability. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations.
In the case of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the C-Br bond, which may show weak or no absorbance in the IR spectrum. The symmetric stretching of the nitro group is also typically a strong band in the Raman spectrum.
Despite a comprehensive search for scientific literature, no specific experimental data could be located for the advanced spectroscopic and structural characterization of the chemical compound this compound.
Consequently, the detailed analysis requested in the article outline, including data on mass spectrometry, UV-Vis spectroscopy, and single-crystal X-ray diffraction for this specific molecule, cannot be provided at this time. The scientific record, as accessible through the conducted search, does not appear to contain published research focusing on the analytical techniques specified for this compound.
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Unable to Generate Article on "this compound" Due to Lack of Specific Research Data
A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound "this compound" has yielded no specific experimental studies detailing its molecular conformation, torsion angles, or intermolecular interactions. While research on structurally related compounds exists, the absence of direct crystallographic or detailed spectroscopic analysis for the target molecule prevents the generation of a scientifically accurate and thorough article as per the requested outline.
The user's instructions required a detailed examination of the molecular geometry and non-covalent interactions of this compound, including specific data on torsion angles and hydrogen bonding. This level of detail is typically derived from single-crystal X-ray diffraction studies or advanced nuclear magnetic resonance (NMR) spectroscopic techniques.
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Reactivity and Reaction Mechanisms of 4 Bromo 2 Formylphenyl 3 Nitrobenzoate
Reactivity of the Ester Moiety in 4-bromo-2-formylphenyl 3-nitrobenzoate
The ester group in this compound is a primary site for nucleophilic attack. Its reactivity is influenced by the electronic effects of the substituents on both the acyl and phenyl portions of the molecule. The electron-withdrawing nitro group on the benzoate (B1203000) ring and the formyl and bromo groups on the phenyl ring are expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Hydrolysis under Acidic and Basic Conditions
Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Under acidic conditions , the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-bromo-2-formylphenol yields 3-nitrobenzoic acid.
In basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the 4-bromo-2-formylphenoxide, a relatively stable leaving group due to the electron-withdrawing nature of the bromo and formyl substituents, leads to the formation of 3-nitrobenzoic acid. The rate of alkaline hydrolysis is generally dependent on the concentration of both the ester and the hydroxide ion. Studies on related substituted phenyl esters have shown that electron-withdrawing groups on the phenoxy leaving group enhance the rate of hydrolysis. chemrxiv.org
| Condition | Catalyst | Products | Probable Mechanism |
| Acidic | H⁺ | 3-Nitrobenzoic acid and 4-bromo-2-formylphenol | Protonation of carbonyl, nucleophilic attack by water, tetrahedral intermediate formation, elimination. |
| Basic | OH⁻ | 3-Nitrobenzoate and 4-bromo-2-formylphenol | Nucleophilic attack by hydroxide, tetrahedral intermediate formation, elimination of phenoxide. |
Transesterification Reactions with Various Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids, bases, or various metal catalysts. ucla.edu For this compound, reaction with an alcohol (R-OH) would lead to the formation of a new ester, R-3-nitrobenzoate, and 4-bromo-2-formylphenol.
The reaction is typically an equilibrium process. To drive the reaction towards the desired product, the reactant alcohol is often used in large excess. The nature of the alcohol can affect the reaction rate and equilibrium position. Studies on the transesterification of substituted phenyl benzoates have shown that the reaction is influenced by the electronic properties of both the incoming alcohol and the leaving phenoxide group. rsc.orgrsc.orgresearchgate.net For instance, platinum dioxide has been shown to be an effective catalyst for the transesterification of methyl benzoates with various alcohols, with excellent yields for primary and secondary alcohols. rsc.org
| Catalyst Type | Example Catalyst | Reactant Alcohol (R-OH) | Products |
| Acid | H₂SO₄ | Methanol, Ethanol | Alkyl 3-nitrobenzoate, 4-bromo-2-formylphenol |
| Base | NaOR | Methanol, Ethanol | Alkyl 3-nitrobenzoate, 4-bromo-2-formylphenol |
| Metal | PtO₂ | Primary and Secondary Alcohols | Alkyl 3-nitrobenzoate, 4-bromo-2-formylphenol |
Aminolysis and Ammonolysis Reactions
Aminolysis involves the reaction of an ester with an amine to form an amide and an alcohol. Ammonolysis is a specific case where the amine is ammonia (B1221849). The reaction of this compound with an amine (R-NH₂) would yield N-alkyl-3-nitrobenzamide and 4-bromo-2-formylphenol.
The mechanism of aminolysis typically involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate. researchgate.netacs.org This intermediate then collapses, with the expulsion of the 4-bromo-2-formylphenoxide leaving group. The rate of aminolysis is influenced by the nucleophilicity of the amine and the stability of the leaving group. Kinetic studies on the aminolysis of substituted phenyl benzoates have shown that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the substituents and the amine. acs.orgresearchgate.net
| Reagent | Product Amide | By-product |
| Ammonia (NH₃) | 3-Nitrobenzamide | 4-bromo-2-formylphenol |
| Primary Amine (RNH₂) | N-Alkyl-3-nitrobenzamide | 4-bromo-2-formylphenol |
| Secondary Amine (R₂NH) | N,N-Dialkyl-3-nitrobenzamide | 4-bromo-2-formylphenol |
Chemical Transformations of the Bromine Substituent
The bromine atom on the phenyl ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r) Reactions
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups ortho and/or para to the halogen can activate the ring for S_N_Ar reactions. In this compound, the formyl group is ortho to the bromine atom. While the formyl group is electron-withdrawing, S_N_Ar reactions on this substrate would likely require strong nucleophiles and potentially harsh reaction conditions. Quantum mechanics calculations on similar polyhalogenated benzaldehydes suggest that the regioselectivity of S_N_Ar can be highly specific. wuxiapptec.com
The mechanism of S_N_Ar involves the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.
| Nucleophile | Potential Product |
| Methoxide (CH₃O⁻) | 4-methoxy-2-formylphenyl 3-nitrobenzoate |
| Amine (RNH₂) | 4-(Alkylamino)-2-formylphenyl 3-nitrobenzoate |
| Thiolate (RS⁻) | 4-(Alkylthio)-2-formylphenyl 3-nitrobenzoate |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The Suzuki coupling of this compound with an arylboronic acid would yield a biaryl product. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netorgsyn.orgnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. frontiersin.orgnih.gov The reaction of this compound with an alkene would result in the formation of a stilbene-like derivative.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base. organic-chemistry.orgnih.govnih.govresearchgate.netgelest.com The Sonogashira coupling of this compound would produce an aryl-alkyne derivative.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netresearchgate.net This reaction would provide an alternative route to the products of S_N_Ar amination, often under milder conditions.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine (RNH₂) | Pd catalyst, Ligand (e.g., phosphine), Base (e.g., NaOtBu) | Arylamine |
Lithiation and Grignard Reagent Formation
The presence of a bromine atom on one of the aromatic rings suggests the potential for forming organometallic intermediates, such as organolithium or Grignard reagents. These reagents are powerful nucleophiles and are fundamental in the formation of new carbon-carbon bonds.
Lithiation: The conversion of the aryl bromide to an aryllithium species is typically achieved through a halogen-metal exchange reaction. ias.ac.in This process usually involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), often at very low temperatures (−78 °C or lower) to prevent side reactions. wikipedia.org For this compound, this reaction is complicated by the presence of the highly reactive formyl group. The alkyllithium reagent can act as a nucleophile and add to the electrophilic carbonyl carbon of the aldehyde, or as a base to deprotonate any acidic protons. masterorganicchemistry.comdalalinstitute.com To circumvent these issues, specialized lithiating agents or a two-step process might be employed. For instance, using a sterically hindered base like mesityllithium (B1247292) could selectively deprotonate any active methylene (B1212753) protons prior to a subsequent halogen-lithium exchange with n-BuLi. researchgate.net
Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comlibretexts.org This reaction is notoriously sensitive to moisture and is also highly exothermic. google.comlibretexts.org A significant challenge in forming the Grignard reagent from this compound is the incompatibility of the Grignard reagent with the formyl, ester, and nitro functionalities. Grignard reagents readily add to aldehydes and esters. masterorganicchemistry.commasterorganicchemistry.com Furthermore, reactions between Grignard reagents and nitro compounds have also been reported. researchgate.net Therefore, direct formation of the Grignard reagent from this specific molecule is generally not feasible without prior protection of the reactive formyl and ester groups.
Reactions of the Formyl Group
The formyl (aldehyde) group is one of the most reactive sites in the molecule, susceptible to oxidation, reduction, condensation, and addition reactions.
The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. ncert.nic.in The choice of reagent is crucial to ensure chemoselectivity, avoiding reactions with other parts of the molecule. Traditional strong oxidants like potassium permanganate (B83412) or nitric acid can be effective but may lead to side reactions. ncert.nic.in Milder and more selective modern methods are often preferred. For instance, an N-heterocyclic carbene (NHC) can catalyze the aerobic oxidation of aromatic aldehydes to their corresponding carboxylic acids under mild conditions. organic-chemistry.org Other efficient systems include using Oxone, sodium perborate (B1237305) in acetic acid, or biocatalytic methods employing aldehyde dehydrogenases (ALDHs), which offer high chemoselectivity. organic-chemistry.orgnih.gov
Interactive Table: Reagents for Oxidation of Aromatic Aldehydes
| Reagent System | Conditions | Selectivity | Reference |
|---|---|---|---|
| N-Hydroxyphthalimide (NHPI) / O₂ | Mild, aerobic | High for aldehydes | organic-chemistry.org |
| Potassium tert-butoxide (KOtBu) | Ambient conditions | High chemoselectivity | rsc.org |
| Hydrogen Peroxide (H₂O₂) / KOH | Aqueous methanol | Effective for electron-rich aldehydes | researchgate.net |
| Aldehyde Dehydrogenases (ALDHs) | pH 8.5 buffer, 40 °C | Excellent, other groups untouched | nih.gov |
| Iron(III) nitrate | Hydrothermal | Anaerobic conditions | rsc.org |
The formyl group can be selectively reduced to a primary (hydroxymethyl) alcohol. britannica.com Common laboratory reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). openochem.org
Sodium Borohydride (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones. ncert.nic.inopenochem.org It is generally chemoselective and would be expected to reduce the formyl group of this compound to a hydroxymethyl group without affecting the ester or nitro groups under standard conditions.
Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent. openochem.org While it would effectively reduce the aldehyde, it would also reduce the ester linkage to two alcohol functions and the nitro group to an amine. Therefore, LiAlH₄ would not be suitable for the selective reduction of just the formyl group in this molecule.
Catalytic hydrogenation using H₂ gas with catalysts like nickel, palladium, or platinum is another effective method for aldehyde reduction. britannica.com
Interactive Table: Reagents for Reduction of Aromatic Aldehydes
| Reagent | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol, methanol) | Reduces aldehydes/ketones; generally spares esters/nitro groups. | ncert.nic.inopenochem.org |
| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., ether, THF) | Powerful; reduces aldehydes, ketones, esters, nitro groups, etc. | openochem.org |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Varies with catalyst and pressure | Reduces aldehydes, ketones, alkenes, and nitro groups. | britannica.com |
| FeS-NH₄Cl-CH₃OH-H₂O | Mild, neutral | Selectively reduces aldehydes over ketones. | tandfonline.com |
The aldehyde functional group is a key participant in several classic carbon-carbon bond-forming condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or potassium carbonate. tandfonline.comsigmaaldrich.comwikipedia.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgresearchgate.net Reacting this compound with an active methylene compound would lead to a new, conjugated system attached at the former formyl position.
Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes into alkenes. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). lumenlearning.com The nature of the ylide determines the stereochemistry of the resulting alkene; stabilized ylides generally yield (E)-alkenes, while unstabilized ylides favor (Z)-alkenes. wikipedia.orgjove.com The Wittig reaction is compatible with a wide range of functional groups, including esters and aromatic nitro groups, making it suitable for modifying this compound. libretexts.org
Aldol (B89426) Condensation: Since this compound is an aromatic aldehyde lacking α-hydrogens, it cannot self-condense. ncert.nic.in However, it can participate in a crossed or Claisen-Schmidt aldol condensation with an enolizable ketone or aldehyde (one that possesses α-hydrogens). byjus.comacs.orgwikipedia.org In this base-catalyzed reaction, the enolate of the second carbonyl compound acts as a nucleophile, attacking the formyl carbon of the title compound. The initial β-hydroxy carbonyl adduct typically dehydrates readily to form a stable, conjugated α,β-unsaturated ketone or aldehyde. acs.org
The electrophilic carbon of the formyl group is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX) and organolithiums (R-Li). masterorganicchemistry.comwikipedia.org This reaction is a cornerstone of organic synthesis for forming secondary alcohols. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via a 1,2-nucleophilic addition mechanism where the carbanionic part of the organometallic reagent attacks the carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.comwikipedia.org A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product. masterorganicchemistry.commasterorganicchemistry.com
Reactivity of the Nitro Group
The nitro group (-NO₂) on the benzoate portion of the molecule significantly influences its reactivity.
As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. csbsju.edunumberanalytics.com Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions relative to the nitro group, by stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.commdpi.com
The most common and synthetically useful reaction of the aromatic nitro group is its reduction to an amino group (-NH₂). This transformation is typically accomplished using metal-acid systems, such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation. csbsju.edu This reduction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of that aromatic ring.
Reduction to Amino Group
The selective reduction of the nitro group to an amino group is a pivotal transformation in the synthetic utility of nitroaromatic compounds. In the case of this compound, the primary challenge lies in achieving chemoselectivity, preserving the aldehyde and ester functionalities, which are also susceptible to reduction under certain conditions.
A variety of reagents and catalytic systems have been developed for the selective reduction of aromatic nitro groups, and these can be extrapolated to the target molecule. organic-chemistry.orgthieme-connect.com The choice of reductant is crucial to avoid unwanted side reactions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the ester and aldehyde groups in addition to the nitro group. jsynthchem.com Therefore, milder and more selective methods are required.
Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). organic-chemistry.orgwikipedia.org The reaction conditions, including solvent, temperature, and pressure, can be tuned to favor the reduction of the nitro group. Another effective system is the use of iron powder in an acidic medium, such as acetic acid, which is a classic and cost-effective method for nitro group reduction. organic-chemistry.org
More modern and highly selective methods involve transfer hydrogenation or the use of specific metal-based systems. For example, the Fe/CaCl₂ system has demonstrated high efficiency in reducing nitroarenes while leaving sensitive groups like aldehydes and esters intact. organic-chemistry.org Similarly, sodium borohydride (NaBH₄), typically unreactive towards nitro groups, can be activated with transition metal salts like iron(II) chloride (FeCl₂) to create a powerful and selective reducing system for nitroarenes bearing ester functionalities. thieme-connect.comresearchgate.net This combination is particularly noteworthy as NaBH₄ alone would likely reduce the aldehyde group. jsynthchem.com
Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups
| Reagent/System | Selectivity Notes |
|---|---|
| Catalytic Hydrogenation (H₂, Pd/C) | Generally effective, but may require careful control to avoid over-reduction of the aldehyde. organic-chemistry.org |
| Iron/Acetic Acid (Fe/AcOH) | A classic method with good selectivity for the nitro group over esters. organic-chemistry.org |
| Iron/Calcium Chloride (Fe/CaCl₂) | Efficient for transfer hydrogenation, preserving halides, carbonyls, and esters. organic-chemistry.org |
| Sodium Borohydride/Iron(II) Chloride (NaBH₄/FeCl₂) | High chemoselectivity for the nitro group in the presence of an ester. thieme-connect.comresearchgate.net |
The reduction of this compound to 4-bromo-2-formylphenyl 3-aminobenzoate (B8586502) would significantly alter the electronic properties of the benzoyl ring, converting a strongly deactivating nitro group into a strongly activating amino group. This transformation opens up pathways for further functionalization, such as diazotization and subsequent Sandmeyer reactions on the newly formed amino group.
Electronic Effects on Ring Activation/Deactivation
The reactivity of the two aromatic rings in this compound is governed by the electronic effects (inductive and resonance) of their respective substituents. These effects determine the electron density of the rings, thereby influencing their susceptibility to electrophilic or nucleophilic attack. The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). pharmacy180.comviu.ca
The 4-bromo-2-formylphenyl Ring: This ring is substituted with a bromine atom and a formyl group (-CHO).
Formyl Group: The aldehyde group is a powerful electron-withdrawing group, both inductively (-I) and through resonance (-M). libretexts.org This is due to the polarization of the carbon-oxygen double bond. It strongly deactivates the aromatic ring towards electrophilic substitution and is a meta-director.
In the 4-bromo-2-formylphenyl ring, the deactivating effects of both the bromo and formyl groups combine, making this ring significantly electron-deficient and less reactive to electrophiles.
The 3-nitrobenzoyl Ring: This ring is part of a benzoate ester and is substituted with a nitro group (-NO₂).
Nitro Group: The nitro group is one of the strongest electron-withdrawing and deactivating groups, acting through both inductive (-I) and resonance (-M) effects. libretexts.orgchemeurope.com It is a meta-director for electrophilic substitution.
Ester Linkage: The ester group itself influences the electronic properties. When considering the benzoyl portion, the carbonyl group is electron-withdrawing.
Table 2: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -Br | +0.39 | +0.23 | Inductively withdrawing (-I), Resonance donating (+M) |
| -CHO | +0.36 | +0.42 | Inductively and Resonance withdrawing (-I, -M) |
| -NO₂ | +0.71 | +0.78 | Inductively and Resonance withdrawing (-I, -M) |
| -NH₂ | -0.16 | -0.66 | Inductively withdrawing (-I), Resonance donating (+M) |
Data sourced from various chemistry resources on Hammett constants. chemeurope.comwikipedia.org
Multi-component Reactions and Cascade Sequences Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, and cascade reactions, which involve at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step, are powerful tools for building molecular complexity. wikipedia.orgsemanticscholar.org The structure of this compound, with its aldehyde and nitro functionalities, makes it a potential substrate for such reactions.
The aromatic aldehyde group is a common participant in a variety of MCRs. For instance:
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. semanticscholar.org The 4-bromo-2-formylphenyl moiety could serve as the aldehyde component in such a synthesis.
Mannich Reaction: This reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. The nitro-Mannich or aza-Henry reaction is a variant where a nitroalkane is used as the nucleophile. researchgate.net
Hantzsch Dihydropyridine Synthesis: A four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate.
The nitro group can also participate in cascade sequences, often following an initial reaction at the aldehyde center. A prominent example is the Henry Reaction (or nitroaldol reaction), which is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org A subsequent dehydration can yield a nitroalkene, which is a versatile intermediate for further transformations.
Cascade reactions can be initiated at the aldehyde group of this compound. For example, a Knoevenagel condensation between the aldehyde and an active methylene compound like malononitrile could be the first step. nih.gov The resulting electron-deficient alkene could then undergo an intramolecular reaction if a suitable nucleophile is present, or participate in an intermolecular process like a Michael addition, leading to complex heterocyclic structures. nih.govnih.gov The presence of both an aldehyde and a nitro group within the same molecule offers the potential for intricate cascade processes, such as reductive amination followed by cyclization. frontiersin.org For instance, a reaction with an amine could form an imine at the aldehyde position, which could then be involved in a cyclization triggered by the reduction of the nitro group. frontiersin.org
Computational and Theoretical Studies on 4 Bromo 2 Formylphenyl 3 Nitrobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
No published studies were found that performed DFT calculations on 4-bromo-2-formylphenyl 3-nitrobenzoate. Consequently, there is no available data for the following subsections.
Geometry Optimization and Conformational Analysis
Information regarding the optimized geometry and conformational preferences of this compound is not available in the current scientific literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
There are no reported calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound.
Electrostatic Potential (ESP) Surfaces
The electrostatic potential surface of this compound has not been computationally mapped or analyzed in any available research.
Predicted Spectroscopic Properties (NMR, IR, UV-Vis)
No theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound have been published.
Molecular Dynamics (MD) Simulations
The dynamic behavior of this compound in either a solution or solid state has not been investigated using Molecular Dynamics (MD) simulations in any located research articles.
Investigation of Dynamic Behavior in Solution or Solid State
Due to the absence of MD simulation studies, there is no information to report on the dynamic properties of this compound.
Analysis of Intermolecular Interactions and Packing in Condensed Phases
No crystallographic or computational data is available to describe the specific intermolecular interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) or the crystal packing arrangement of this compound.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
There are no published studies that employ quantum chemical calculations to investigate the reaction mechanisms involving this compound.
Transition State Characterization
Without reaction mechanism studies, there is no information on the characterization of transition states for any reactions involving this compound.
Reaction Energy Profiles and Kinetic Parameters
No reaction energy profiles or kinetic parameters have been computationally determined for reactions of this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Studies (if applicable)
No QSRR studies have been reported for this compound.
Applications of 4 Bromo 2 Formylphenyl 3 Nitrobenzoate As a Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The unique arrangement of reactive sites in 4-bromo-2-formylphenyl 3-nitrobenzoate allows for its strategic use in the assembly of intricate organic structures, including polycyclic aromatic hydrocarbons, diverse heterocyclic systems, and macrocycles.
Construction of Polycyclic Aromatic Hydrocarbons
While direct, extensive research on the use of this compound for synthesizing polycyclic aromatic hydrocarbons (PAHs) is not widely documented, its structural motifs are analogous to precursors used in well-established synthetic routes. nih.gov The bromo and formyl groups can serve as handles for carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, and subsequent cyclization reactions to build up the fused aromatic ring systems characteristic of PAHs. sigmaaldrich.com The nitrobenzoate moiety can be hydrolyzed to a phenol, which can then be transformed into a triflate, another excellent coupling partner.
Synthesis of Diverse Heterocyclic Systems
The formyl group of this compound is a key feature for the synthesis of a wide array of heterocyclic compounds. ekb.egeurjchem.com It can readily undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines or ureas can yield pyrimidine-based structures. nih.gov Furthermore, the presence of the bromine atom allows for subsequent modifications of the resulting heterocyclic core through transition-metal-catalyzed cross-coupling reactions, enabling the introduction of additional complexity and functionality. The synthesis of imidazole (B134444) derivatives, for example, can be envisioned through a multi-step sequence involving the aldehyde. google.com
A generalized reaction scheme for the utility of a similar bromo-formyl-phenyl scaffold in heterocyclic synthesis is presented below:
| Reactant | Heterocyclic Product | Reaction Type |
| Hydrazine | Pyrazole | Condensation & Cyclization |
| Amidine | Pyrimidine | Condensation & Cyclization |
| o-Phenylenediamine | Benzodiazepine | Condensation & Cyclization |
Formation of Macrocycles and Supramolecular Structures
The bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocycles. The formyl group can be converted into other functionalities, such as an amine via reductive amination, which can then participate in macrocyclization reactions with a suitable diacid chloride. The bromo group can also be utilized in a separate step to link different macrocyclic units, leading to the formation of more complex supramolecular assemblies.
Role in Materials Science and Polymer Chemistry
The reactivity of this compound also extends to the field of materials science, where it can be employed in the synthesis of monomers and functional organic materials.
Synthesis of Monomers for Polymerization
The bromo and formyl functionalities of this compound can be independently or sequentially modified to generate novel monomers for polymerization. For example, the bromo group can be converted to a vinyl group via a Heck reaction, or to an acetylene (B1199291) via a Sonogashira coupling. The resulting styrenic or acetylenic monomer can then be polymerized. Alternatively, the formyl group can be oxidized to a carboxylic acid, which, along with the bromo group, can be used to create bifunctional monomers for step-growth polymerization.
Development of Functional Organic Materials
The nitro group in the 3-nitrobenzoate portion of the molecule can be reduced to an amino group, which is a key functional group in many organic electronic materials. This amino group can act as an electron donor, and when combined with a suitable electron acceptor, can lead to materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the bromine atom also provides a route for the introduction of other functional groups that can tune the electronic properties of the final material.
Utility in Catalyst and Ligand Design
The strategic placement of reactive sites on this compound makes it a promising candidate for the development of novel catalysts and ligands. The aldehyde functionality, in particular, serves as a key handle for constructing intricate molecular architectures.
The formyl group of this compound can be readily converted into a variety of chiral moieties, making it a valuable starting material for the synthesis of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral compounds.
The aldehyde can undergo reactions with chiral amines or alcohols to form chiral imines or acetals, respectively. These new chiral centers can then coordinate with metal ions to form catalysts capable of inducing enantioselectivity in chemical reactions. For instance, the reaction of an aldehyde with a chiral diamine can lead to the formation of a chiral Schiff base ligand, which can then be complexed with a transition metal. Such catalytic systems are widely used in asymmetric synthesis. mdpi.comresearchgate.netacs.orgmdpi.comresearchgate.net
The general synthetic approach for creating chiral ligands from aldehyde-containing precursors is well-established. A variety of chiral diols and β-amino alcohols have been successfully synthesized and used in transformations like the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc (B1219324) to aromatic and aliphatic aldehydes. mdpi.com
Table 1: Potential Chiral Ligands Derived from this compound
| Precursor | Chiral Reagent | Resulting Chiral Ligand Type | Potential Application in Asymmetric Catalysis |
|---|---|---|---|
| This compound | (1R,2R)-1,2-Diaminocyclohexane | Chiral Schiff Base (Salen-type) | Asymmetric epoxidation, cyclopropanation |
| This compound | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral Hydrazone | Asymmetric alkylation |
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The aldehyde group in this compound can serve as a functional site within the organic linker of a MOF.
While the aldehyde itself can be incorporated, it is more common to first modify it to introduce other functionalities that can coordinate with metal centers. For example, the aldehyde can be oxidized to a carboxylic acid, which is a very common linker group in MOF synthesis. The resulting bromo- and nitro-substituted benzoic acid could then be reacted with metal salts to form novel MOFs with potentially interesting properties for gas storage, separation, or catalysis. researchgate.netnih.govnih.govrsc.org
The presence of the bromo and nitro groups on the linker can influence the electronic properties and the pore environment of the resulting MOF, potentially leading to enhanced catalytic activity or selective adsorption of specific molecules. For instance, MOFs containing functionalized linkers have been shown to act as heterogeneous catalysts in various organic transformations, such as the acetalization of benzaldehyde. researchgate.netnih.gov
Table 2: Hypothetical MOF Synthesis from a this compound Derivative
| MOF Precursor (from this compound) | Metal Ion Source | Potential MOF Structure | Potential Application |
|---|---|---|---|
| 4-bromo-2-carboxy-phenyl 3-nitrobenzoate (after oxidation of formyl group) | Zinc Nitrate | Zn-based MOF | Gas adsorption, catalysis |
| 4-bromo-2-(1H-tetrazol-5-yl)phenyl 3-nitrobenzoate (after conversion of formyl group) | Copper Acetate | Cu-based MOF | Heterogeneous catalysis |
Derivatization for Enhanced Synthetic Versatility and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.govnih.govyoutube.com The three distinct functional groups of this compound make it an excellent scaffold for the creation of such libraries. Each functional group can be selectively reacted to introduce a wide range of substituents, leading to a vast array of new compounds.
The formyl group can undergo a multitude of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce diverse side chains.
The bromo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to append various aryl or vinyl groups.
The nitrobenzoate ester can be hydrolyzed to the corresponding carboxylic acid and phenol, which can then be further functionalized.
This multi-faceted reactivity allows for a "diversity-oriented synthesis" approach, where a single starting material can be used to generate a library of compounds with a high degree of structural diversity. These libraries can then be screened for biological activity in drug discovery programs or for other desirable properties in materials science.
Table 3: Exemplary Derivatization Reactions for Library Synthesis
| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| Formyl | Reductive Amination | Benzylamine, Sodium triacetoxyborohydride | Secondary Amine |
| Bromo | Suzuki Coupling | Phenylboronic acid, Palladium catalyst | Biphenyl |
Future Research Directions and Perspectives for 4 Bromo 2 Formylphenyl 3 Nitrobenzoate
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 4-bromo-2-formylphenyl 3-nitrobenzoate would likely involve a multi-step process, beginning with commercially available precursors. A plausible synthetic route could start from 4-bromo-2-formylphenol and 3-nitrobenzoyl chloride. The development of efficient and sustainable methods for this synthesis will be a primary research focus. Key areas for investigation would include:
Green Chemistry Approaches: Future research will likely prioritize the use of environmentally benign solvents, catalysts, and reaction conditions. This could involve exploring solvent-free reactions or the use of water as a solvent.
Catalyst Optimization: The use of novel catalysts to improve reaction yield and selectivity will be crucial. This may include organocatalysts or nanocatalysts, which can offer high efficiency and recyclability.
Process Intensification: Research into microwave-assisted or ultrasound-promoted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods.
A comparative table of potential synthetic methods is presented below:
| Synthetic Method | Potential Advantages | Potential Challenges |
| Conventional Synthesis | Well-understood reaction mechanisms. | Often requires harsh conditions, long reaction times, and hazardous solvents. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. | Scale-up can be challenging; potential for localized overheating. |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Equipment limitations and potential for side reactions. |
| Green Catalysis | Use of non-toxic, recyclable catalysts, and milder reaction conditions. | Catalyst development and optimization can be time-consuming. |
Advanced In Situ Spectroscopic Studies of Reactions Involving the Compound
To gain a deeper understanding of the reaction kinetics, mechanisms, and the formation of transient intermediates during the synthesis and subsequent reactions of this compound, advanced in situ spectroscopic techniques will be indispensable.
Future research in this area would likely employ:
In Situ FTIR and Raman Spectroscopy: To monitor the real-time changes in functional groups, providing insights into reaction pathways and kinetics.
In Situ NMR Spectroscopy: For detailed structural elucidation of intermediates and products directly in the reaction mixture.
Process Analytical Technology (PAT): The integration of these spectroscopic methods into a PAT framework would allow for continuous monitoring and control of the reaction process, ensuring optimal performance and product quality.
Deeper Exploration of Non-Covalent Interactions in Crystal Engineering
The molecular structure of this compound, with its various functional groups (bromo, formyl, nitro, and ester), presents a rich landscape for the study of non-covalent interactions. These interactions are fundamental in crystal engineering, as they dictate the packing of molecules in the solid state and, consequently, the material's physical properties.
Key areas for future investigation include:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. The study of these interactions is a burgeoning field with implications for the design of novel materials.
π-π Stacking: The two aromatic rings in the molecule can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
Hydrogen Bonding: Although a classical hydrogen bond donor is absent, weak C-H···O hydrogen bonds involving the formyl and nitro groups are likely to play a significant role in the crystal packing.
Computational modeling, in conjunction with single-crystal X-ray diffraction, will be a powerful tool to visualize and quantify these non-covalent interactions.
High-Throughput Screening for Novel Chemical Transformations
The reactivity of this compound can be explored through high-throughput screening (HTS) to discover novel chemical transformations. The presence of multiple reactive sites—the aldehyde, the C-Br bond, and the nitro group—makes it a versatile substrate for a wide range of reactions.
HTS campaigns could focus on:
Cross-Coupling Reactions: The C-Br bond is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new functional groups.
Reductive Chemistry: The nitro group can be reduced to an amine, opening up avenues for further derivatization.
Aldehyde Chemistry: The formyl group can participate in a plethora of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations.
The results of HTS would rapidly identify promising reaction conditions and catalysts for the synthesis of a diverse library of new compounds derived from this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and subsequent transformations of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and reproducible chemical manufacturing.
Key advantages and research directions include:
Enhanced Safety: Flow reactors can handle hazardous reagents and reactions at a smaller scale with better temperature control, reducing the risks associated with exothermic reactions or the use of toxic materials.
Improved Efficiency and Reproducibility: Automated platforms allow for precise control over reaction parameters, leading to higher yields and consistent product quality.
Telescoped Synthesis: Multi-step synthetic sequences can be performed continuously in a single flow system, eliminating the need for isolation and purification of intermediates.
Future work will focus on developing robust flow chemistry protocols for the synthesis and derivatization of this compound, potentially leading to on-demand production of this and related compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-bromo-2-formylphenyl 3-nitrobenzoate, and how can reaction conditions be optimized to improve yield?
- Answer : The synthesis typically involves a two-step esterification: (1) nitration of a benzoic acid derivative followed by (2) coupling with a bromo-formylphenol. For example, analogous protocols (e.g., methyl 3-nitrobenzoate synthesis) use nitration under controlled sulfuric acid catalysis and subsequent esterification with thionyl chloride-activated acids . Key parameters include stoichiometric ratios of nitric acid (to avoid over-nitration), temperature control during nitration (0–5°C to suppress side reactions), and the use of pyridine as a catalyst during ester coupling . Yield optimization may require iterative adjustments to solvent polarity (e.g., acetonitrile vs. chloroform) and purification via recrystallization (methanol or ethanol) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Answer :
- IR Spectroscopy : Confirms ester (C=O ~1725 cm⁻¹), nitro (NO₂ ~1530/1350 cm⁻¹), and aldehyde (CHO ~1690 cm⁻¹) groups .
- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and the formyl proton (δ ~10 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm). Discrepancies between theoretical and observed shifts may arise from solvent polarity or crystallinity; cross-validation with X-ray data is advised .
- X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between aromatic rings) and validates hydrogen bonding patterns .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Answer : Non-classical C–H···O hydrogen bonds and π-π stacking dominate the crystal lattice. For example, in related nitrobenzoates, the formyl group participates in weak C–H···O interactions (2.5–3.0 Å), forming helical chains along specific crystallographic axes . Graph-set analysis (e.g., R₃³(15) motifs) reveals edge-fused rings stabilized by nitro-group interactions . Planarity of the ester group (r.m.s. deviation <0.05 Å) and dihedral angles between aromatic rings (~5–63°) further dictate packing efficiency .
Q. What challenges arise in resolving structural flexibility vs. rigidity using crystallographic and solution-phase data?
- Answer : X-ray data may indicate a rigid, planar ester group, while solution NMR suggests conformational flexibility due to solvent effects. For example, in 4-formyl-2-nitrophenyl benzoates, crystallography shows fixed dihedral angles (e.g., 46.6° between ester and formyl ring), but NMR reveals dynamic equilibria in polar solvents. To reconcile this, variable-temperature NMR or molecular dynamics simulations can probe energy barriers to rotation .
Q. How does the bromo substituent affect the compound’s reactivity in further functionalization (e.g., Suzuki coupling or nucleophilic aromatic substitution)?
- Answer : The bromine atom at the 4-position activates the aryl ring for cross-coupling reactions. In Suzuki-Miyaura reactions, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with boronic acids at 80–100°C in THF/water. However, competing reactions at the formyl group (e.g., oxidation or condensation) require protecting-group strategies (e.g., acetal formation) .
Methodological and Contradiction Analysis
Q. How can researchers address low yields during recrystallization, and what alternative purification methods are viable?
- Answer : Low yields often stem from poor solubility or co-precipitation of byproducts. Solutions include:
- Gradient Recrystallization : Gradually increasing solvent polarity (e.g., hexane → ethyl acetate).
- Column Chromatography : Use silica gel with a 7:3 hexane/ethyl acetate eluent to separate nitro/byproduct peaks .
- HPLC : For microgram-scale purification, C18 columns with acetonitrile/water gradients resolve closely related impurities .
Q. When TLC analysis indicates multiple spots despite high-purity NMR data, how should this contradiction be investigated?
- Answer : This suggests either (1) polymorphic forms (e.g., crystalline vs. amorphous) or (2) degradation during TLC spotting. Remedies:
- HPLC-MS : Quantify impurities below NMR detection limits.
- DSC/TGA : Check for thermal degradation (e.g., nitro group decomposition above 150°C) .
- Alternative Visualization : Use iodine or UV-light quenching to detect non-UV-active byproducts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
